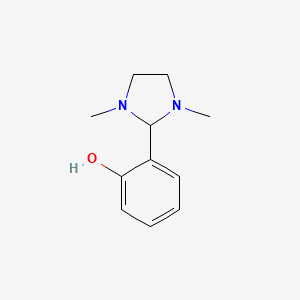![molecular formula C15H16N4O2S B7879937 N-methyl-N-[3-methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-d][1,3]thiazol-5-yl]glycine](/img/structure/B7879937.png)
N-methyl-N-[3-methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-d][1,3]thiazol-5-yl]glycine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-methyl-N-[3-methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-d][1,3]thiazol-5-yl]glycine is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrazole ring fused with a thiazole ring, which is further substituted with a methyl group and a phenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[3-methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-d][1,3]thiazol-5-yl]glycine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of a suitable hydrazine derivative with a 1,3-diketone to form the pyrazole ring.
Thiazole Ring Formation: The pyrazole intermediate is then reacted with a thioamide or a similar sulfur-containing reagent to form the thiazole ring.
Substitution Reactions: The resulting pyrazolo-thiazole compound undergoes further substitution reactions to introduce the methyl and phenyl groups at the desired positions.
Glycine Derivatization: Finally, the compound is reacted with glycine or a glycine derivative under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, catalysts, and solvents that maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
N-methyl-N-[3-methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-d][1,3]thiazol-5-yl]glycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
科学研究应用
N-methyl-N-[3-methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-d][1,3]thiazol-5-yl]glycine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Materials Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and as a building block for heterocyclic compounds.
作用机制
The mechanism of action of N-methyl-N-[3-methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-d][1,3]thiazol-5-yl]glycine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, depending on the biological context. The compound’s effects are mediated through pathways that involve modulation of signal transduction, inhibition of enzyme activity, or alteration of gene expression.
相似化合物的比较
Similar Compounds
- N-methyl-N-[3-methyl-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d][1,3]thiazol-5-yl]glycine
- N-methyl-N-[3-methyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d][1,3]thiazol-5-yl]glycine
Uniqueness
N-methyl-N-[3-methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-d][1,3]thiazol-5-yl]glycine is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities
属性
IUPAC Name |
2-[methyl-[3-methyl-1-(4-methylphenyl)pyrazolo[3,4-d][1,3]thiazol-5-yl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2S/c1-9-4-6-11(7-5-9)19-14-13(10(2)17-19)22-15(16-14)18(3)8-12(20)21/h4-7H,8H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDIYRGGNPUXVFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=N2)C)SC(=N3)N(C)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![{4-[(diethylamino)sulfonyl]-1H-imidazol-1-yl}acetic acid](/img/structure/B7879854.png)
![3-[(3-cyclopentyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)sulfonyl]propanoic acid](/img/structure/B7879865.png)
![1-{[4-(ethoxycarbonyl)-1,2,5-trimethyl-1H-pyrrol-3-yl]sulfonyl}piperidine-3-carboxylic acid](/img/structure/B7879885.png)
![10-ethyl-N'-hydroxy-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboximidamide](/img/structure/B7879890.png)
![3-Chloro-6-[4-methoxy-3-(pyrrolidin-1-ylsulfonyl)phenyl]pyridazine](/img/structure/B7879895.png)
![1-{[5-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)-2-methylthien-3-yl]sulfonyl}piperidine-4-carboxylic acid](/img/structure/B7879902.png)
![1-({2-Methyl-5-[5-(piperidin-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]phenyl}sulfonyl)piperidine-4-carboxylic acid](/img/structure/B7879903.png)
![3-[3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]-6-oxopyridazin-1(6H)-yl]propanoic acid](/img/structure/B7879909.png)
![1-[3-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B7879911.png)
![[7-(morpholin-4-ylsulfonyl)-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl]acetic acid](/img/structure/B7879914.png)
![2-Phenyl-3-[(1,1,3,3-tetramethylbutyl)amino]imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B7879919.png)
![3-[4-(4-Methylpiperazin-1-YL)phenyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B7879924.png)
![N-[(3-methoxyphenyl)methyl]spiro[4H-quinoxaline-3,4'-piperidine]-2-amine](/img/structure/B7879925.png)

